N-(3,5-dimethylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

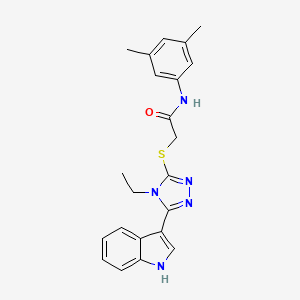

This compound features a 1,2,4-triazole core substituted with an ethyl group at position 4 and a 1H-indol-3-yl moiety at position 3. The triazole ring is linked via a thioether bridge to an acetamide group, which is further substituted with a 3,5-dimethylphenyl group.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5OS/c1-4-27-21(18-12-23-19-8-6-5-7-17(18)19)25-26-22(27)29-13-20(28)24-16-10-14(2)9-15(3)11-16/h5-12,23H,4,13H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQJBRBQAJLSQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C)C)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

a) N-(3,5-Dimethylphenyl)-2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Structural Difference : The 1H-indol-3-yl group is replaced with a furan-2-yl moiety.

- Impact: Furan lacks the nitrogenous indole ring, reducing hydrogen-bond donor capacity and aromatic surface area. This substitution may alter solubility and binding affinity in biological systems .

b) N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

- Structural Difference : Uses a 1,2,3-triazole instead of 1,2,4-triazole, with a naphthalene-oxy-methyl substituent and a 4-chlorophenyl acetamide group.

- Impact: The 1,2,3-triazole ring offers distinct electronic properties and regioselectivity. IR data show strong C=O (1678 cm⁻¹) and C-Cl (785 cm⁻¹) stretches, indicating polar interactions .

- Synthesis : Prepared via CuAAC between azides and alkynes, followed by recrystallization .

Variations in the Acetamide Side Chain

a) N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (41)

- Structural Difference : Replaces the triazole-thioether with a sulfonamide linker and introduces a bis(trifluoromethyl)phenyl group.

- Impact : The sulfonamide group increases acidity (pKa ~1–2) and metabolic stability. The trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects. HRMS confirms the molecular formula C26H17ClF6N2O5S (calculated [M+H]+: 635.065) .

b) 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c)

- Structural Difference : Features a nitro group on the phenyl ring of the acetamide.

- NMR data (δ 8.61 ppm for aromatic H) and IR peaks (1535 cm⁻¹ for NO2) confirm this substitution .

Physicochemical and Spectroscopic Comparisons

Implications for Drug Design

- Indole vs. Furan : Indole’s NH group may improve target engagement via hydrogen bonding, whereas furan’s oxygen could enhance metabolic stability.

- Triazole Regioisomerism : 1,2,4-Triazoles (target) offer distinct electronic environments compared to 1,2,3-triazoles (6m/6c), affecting binding kinetics.

- Electron-Withdrawing Groups : Nitro and trifluoromethyl substituents (6c, 41) increase polarity but may reduce bioavailability.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(3,5-dimethylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, and how are they methodologically addressed?

- Answer : The synthesis involves multi-step reactions, including the formation of the triazole ring and coupling with the indole moiety. Key challenges include regioselectivity in triazole formation and protecting group strategies for the indole nitrogen. For example, protecting groups like trityl (e.g., in ) are used to prevent undesired side reactions during coupling steps. Reaction optimization often employs TLC monitoring and NMR validation to confirm intermediate structures .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Answer :

- 1H/13C NMR : Critical for verifying substituent positions on the triazole and indole rings. For instance, aromatic protons in the 3,5-dimethylphenyl group appear as distinct singlets due to symmetry .

- IR Spectroscopy : Validates functional groups like thioacetamide (C=O stretch ~1650 cm⁻¹) and triazole (C=N stretches ~1500 cm⁻¹) .

- Mass Spectrometry : Confirms molecular weight (expected m/z ~479.6 for C23H25N5OS) and fragmentation patterns .

Q. How is the purity of intermediates and the final compound assessed during synthesis?

- Answer : Purity is monitored via HPLC (reverse-phase C18 columns) and TLC (silica gel with UV visualization). For example, in , intermediates like 2-(4-ethoxyphenyl)-N-(5-nitro-1-trityl-1H-indazol-3-yl)acetamide were purified using column chromatography (hexane:EtOAc gradients) and validated by NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cell-based assays)?

- Answer :

- Orthogonal Assays : Use multiple assay formats (e.g., fluorescence-based vs. radiometric) to validate target engagement.

- Solubility and Stability Testing : Poor solubility in aqueous buffers (common for lipophilic triazole derivatives) may lead to false negatives. Techniques like dynamic light scattering (DLS) assess aggregation .

- Structure-Activity Relationship (SAR) : Compare analogues (e.g., ’s hydroxyl-substituted triazole) to identify critical functional groups. For instance, the indole moiety’s π-stacking potential may enhance binding to hydrophobic enzyme pockets .

Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?

- Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., kinases or GPCRs). The triazole’s nitrogen atoms often participate in hydrogen bonding .

- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS).

- QSAR Modeling : Correlate substituent electronegativity (e.g., ethyl vs. methoxy groups) with activity trends .

Q. How can reaction conditions be optimized for scalable synthesis while maintaining high yield and enantiomeric purity?

- Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, highlights flow chemistry for improved reproducibility in triazole synthesis .

- Catalyst Screening : Palladium catalysts (e.g., Pd/C in ) enhance coupling efficiency.

- Green Chemistry Principles : Replace toxic solvents (DMF) with alternatives like cyclopentyl methyl ether (CPME) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.